molecular formula C13H25ClO2 B049813 Chloromethyl dodecanoate CAS No. 61413-67-0

Chloromethyl dodecanoate

Cat. No.: B049813
CAS No.: 61413-67-0
M. Wt: 248.79 g/mol
InChI Key: XCHDYWCWXAASER-UHFFFAOYSA-N
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Preparation Methods

The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is conducted at an elevated temperature . The general reaction scheme is as follows:

C11H23COOH+CH2ClOHC11H23COOCH2Cl+H2O\text{C}_{11}\text{H}_{23}\text{COOH} + \text{CH}_2\text{ClOH} \rightarrow \text{C}_{11}\text{H}_{23}\text{COOCH}_2\text{Cl} + \text{H}_2\text{O} C11​H23​COOH+CH2​ClOH→C11​H23​COOCH2​Cl+H2​O

In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Chloromethyl dodecanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of dodecanoic acid .

Comparison with Similar Compounds

  • Chloromethyl octanoate
  • Chloromethyl hexanoate
  • Chloromethyl butanoate

These compounds vary in their chain lengths and, consequently, their solubility and reactivity profiles .

Biological Activity

Chloromethyl dodecanoate, a fatty acid ester with the molecular formula C13H25ClO2C_{13}H_{25}ClO_2, possesses significant biological activity primarily due to its lipophilic nature and the presence of a reactive chloromethyl group. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.

This compound is characterized by:

  • Molecular Formula : C13H25ClO2C_{13}H_{25}ClO_2
  • Functional Group : Chloromethyl group (CH2Cl-CH_2Cl) which enhances its reactivity.

The compound's structure allows it to integrate into lipid bilayers, influencing membrane dynamics and cellular interactions. Its lipophilicity facilitates penetration through biological membranes, making it a candidate for drug delivery systems.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it affects biological systems:

  • Membrane Interaction :
    • The compound's ability to incorporate into lipid membranes alters their fluidity and permeability, impacting cellular transport and signaling pathways. This has been demonstrated in studies where this compound modified membrane dynamics, potentially affecting protein functionality embedded within these membranes.
  • Cell Proliferation Inhibition :
    • Research indicates that this compound can inhibit cell proliferation by targeting cap-dependent endonuclease pathways. This inhibition may lead to reduced cellular growth rates in various cell lines, suggesting potential applications in cancer therapeutics .
  • Prodrug Potential :
    • The compound's chloromethyl group can be utilized to enhance the delivery of active pharmaceutical ingredients across biological barriers, functioning as a prodrug that increases therapeutic efficacy.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionKey Findings
This compoundMembrane interaction; Prodrug potentialInhibits cell proliferation; alters membrane dynamics
Chloromethyl DecanoateSimilar mechanisms; shorter carbon chainExhibits lipophilicity but less reactive than dodecanoate
Methyl DecanoateNon-halogenated; simpler structureLimited interaction with membranes; lower bioactivity

Case Study: Antitumor Activity

In a study assessing the antitumor potential of this compound, it was found that the compound significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was linked to its ability to induce apoptosis through membrane disruption and modulation of signaling pathways involved in cell survival .

Applications

This compound has diverse applications across several fields:

  • Pharmaceuticals : As a prodrug for enhancing drug delivery.
  • Biotechnology : In studies focusing on membrane biochemistry and cellular signaling.
  • Synthetic Chemistry : Its reactive chloromethyl group allows for various chemical transformations useful in organic synthesis.

Properties

IUPAC Name

chloromethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHDYWCWXAASER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337603
Record name Chloromethyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61413-67-0
Record name Chloromethyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid chloromethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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